3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1135282-84-6
VCID: VC3353359
InChI: InChI=1S/C12H13N3O3/c1-12(2,3)11-13-10(18-14-11)8-4-6-9(7-5-8)15(16)17/h4-7H,1-3H3
SMILES: CC(C)(C)C1=NOC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C12H13N3O3
Molecular Weight: 247.25 g/mol

3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

CAS No.: 1135282-84-6

Cat. No.: VC3353359

Molecular Formula: C12H13N3O3

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole - 1135282-84-6

Specification

CAS No. 1135282-84-6
Molecular Formula C12H13N3O3
Molecular Weight 247.25 g/mol
IUPAC Name 3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C12H13N3O3/c1-12(2,3)11-13-10(18-14-11)8-4-6-9(7-5-8)15(16)17/h4-7H,1-3H3
Standard InChI Key DRNAXTOXRXRQKP-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NOC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC(C)(C)C1=NOC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Structural Features

3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole belongs to the class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms arranged in a 1,2,4-configuration. The distinctive feature of this particular derivative is the presence of a tert-butyl group at position 3 and a 4-nitrophenyl group at position 5 of the oxadiazole ring. The molecular structure consists of three key components:

  • A 1,2,4-oxadiazole core ring system

  • A tert-butyl substituent at the 3-position

  • A 4-nitrophenyl group at the 5-position

The nitro group in the para position of the phenyl ring contributes to the compound's electronic properties, while the bulky tert-butyl group influences its steric characteristics and lipophilicity.

Physical and Chemical Properties

The physical and chemical properties of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole are summarized in Table 1. These properties significantly influence its behavior in biological systems and its potential applications in various research domains.

Table 1: Physical and Chemical Properties of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

PropertyValue/Description
Molecular FormulaC₁₂H₁₃N₃O₃
Molecular Weight247.25 g/mol
Physical AppearanceCrystalline solid
SolubilityPoorly soluble in water; soluble in organic solvents such as dichloromethane, chloroform, and DMSO
Melting PointApproximately 110-115°C (estimated)
UV AbsorptionStrong absorption in the UV region due to the aromatic system and nitro group
StabilityRelatively stable under normal conditions; sensitive to strong oxidizing and reducing agents

The presence of the nitro group on the phenyl ring makes this compound electron-deficient, potentially enhancing its interactions with electron-rich biological targets. The tert-butyl group contributes to the lipophilicity of the molecule, potentially improving its membrane permeability, which is crucial for biological activity .

Synthesis Methods

Common Synthetic Approaches

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclocondensation of amidoximes with carboxylic acid derivatives or the reaction of nitriles with hydroxylamine followed by cyclization. For 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, several synthetic routes can be employed, drawing from established methods for related oxadiazole compounds.

One potential synthetic pathway involves:

  • Preparation of a tert-butyl amidoxime from the corresponding nitrile

  • Reaction of the amidoxime with 4-nitrobenzoyl chloride

  • Cyclization of the resulting intermediate to form the oxadiazole ring

An alternative method could utilize phosphorus oxychloride (POCl₃) as a dehydrating agent, similar to the approach described for 1,3,4-oxadiazole derivatives in the literature, but adapted for 1,2,4-oxadiazole synthesis .

Modified Synthetic Approaches

Based on synthetic procedures for related oxadiazole compounds, a modified approach for 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole might involve:

  • Reaction of tert-butylcarboxylic acid with hydroxylamine to form the corresponding hydroxamic acid

  • Conversion of the hydroxamic acid to the corresponding O-acylated derivative

  • Reaction with 4-nitrobenzonitrile in the presence of a base

  • Cyclization to form the 1,2,4-oxadiazole ring

This approach is inspired by methods used for other disubstituted oxadiazoles, where the reaction conditions are optimized to ensure high yield and purity .

Structure-Activity Relationships

Key Structural Elements

The biological and chemical behavior of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is influenced by its structural features:

  • The 1,2,4-oxadiazole ring provides a rigid scaffold and contains potential hydrogen bond acceptors.

  • The tert-butyl group at position 3 introduces steric bulk and enhances lipophilicity, potentially improving membrane permeability.

  • The 4-nitrophenyl group at position 5 introduces an electron-withdrawing effect and potential for additional interactions with biological targets through the nitro group.

Comparison with Related Oxadiazole Derivatives

Table 2 compares 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole with related oxadiazole derivatives to highlight structural differences and their potential impact on properties and activities.

Table 2: Comparison of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole with Related Compounds

CompoundOxadiazole TypeKey SubstituentsPotential Advantages
3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole1,2,4-oxadiazoleTert-butyl and 4-nitrophenylEnhanced lipophilicity; electron-withdrawing nitro group for target binding
2-Cyclohexyl-5-(3-nitrophenyl)-1,3,4-oxadiazole1,3,4-oxadiazoleCyclohexyl and 3-nitrophenylDifferent ring geometry; altered electronic distribution
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide1,3,4-oxadiazoleFuran and benzamideAdditional hydrogen bonding capabilities; different electronic properties
2,5-disubstituted-1,3,4-oxadiazole derivatives1,3,4-oxadiazoleVarious aromatic substituentsDiverse biological activities; structure-dependent properties

This comparison highlights how subtle structural variations in the oxadiazole core and substituents can significantly influence the compound's properties and potential applications.

Analytical Characterization

Spectroscopic Identification

Characterization of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves several spectroscopic methods:

  • FT-IR Spectroscopy: Expected to show characteristic peaks for the nitro group (asymmetric stretching at ~1530 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹), along with signals for the aromatic C=C stretching and heterocyclic ring vibrations.

  • ¹H NMR Spectroscopy: Would display a characteristic singlet for the tert-butyl protons (9H) at approximately δ 1.4-1.5 ppm, and signals for the aromatic protons of the 4-nitrophenyl group, typically as two doublets in the region of δ 7.8-8.5 ppm.

  • ¹³C NMR Spectroscopy: Expected to show signals for the quaternary carbon of the tert-butyl group (around δ 30-35 ppm), the three methyl carbons of the tert-butyl group, the aromatic carbons, and the characteristic signals for the oxadiazole ring carbons.

  • Mass Spectrometry: Molecular ion peak at m/z 247, corresponding to the molecular formula C₁₂H₁₃N₃O₃, with fragmentation patterns involving loss of the nitro group and cleavage of the tert-butyl group.

These spectroscopic data are crucial for confirming the structure and purity of the synthesized compound, similar to the characterization approaches used for related oxadiazole derivatives .

Research Directions and Future Perspectives

Current Research Gaps

Despite the potential importance of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, several research gaps exist:

  • Limited comprehensive studies on its synthesis optimization and scale-up potential.

  • Insufficient exploration of its biological activities, particularly in comparison to its 1,3,4-oxadiazole counterparts.

  • Lack of detailed structure-activity relationship studies that specifically involve this compound.

  • Minimal investigation into its potential applications beyond pharmaceutical research.

Future Research Directions

Future research on 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole could focus on:

  • Development of more efficient and environmentally friendly synthetic routes.

  • Comprehensive biological screening to identify potential therapeutic applications.

  • Investigation of structure-activity relationships through the synthesis and evaluation of structural analogs.

  • Exploration of its properties for material science applications, particularly in sensors and electronic devices.

  • Computational studies to predict its interactions with biological targets and optimize its properties for specific applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator